8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

Description

Historical Evolution of Naphthyridine Chemistry

Naphthyridines, diazanaphthalenes comprising two fused pyridine rings, emerged as a chemical class in 1893 with Reissert’s synthesis of the first derivative. The systematic exploration of naphthyridine isomers accelerated in the mid-20th century, with the 2,7-naphthyridine framework (5 ) conclusively characterized in 1965. Early synthetic routes, such as the Skraup and Doebner reactions, initially focused on quinoline analogs but were later adapted for naphthyridines. For example, Nitidandhaprabhas’ 1961 work demonstrated the Doebner reaction’s utility in constructing 1,8-naphthyridines via condensation of 2,6-diaminopyridine with aldehydes and pyruvic acid. These methods laid groundwork for accessing diverse substitution patterns, though 2,7-naphthyridines remained less explored compared to their 1,6 and 1,8 counterparts until advances in regioselective cyclization emerged.

Structural Uniqueness of 2,7-Naphthyridine Derivatives

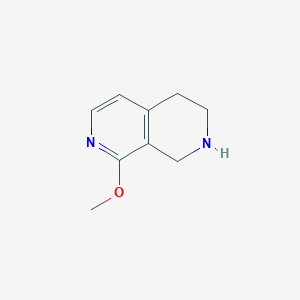

The 2,7-naphthyridine system distinguishes itself through nitrogen atom positioning at carbons 2 and 7, creating a 1,3-diazine motif within the bicyclic framework (Figure 1). Partial saturation in the tetrahydro form (1,2,3,4-tetrahydro-2,7-naphthyridine) introduces conformational flexibility while preserving aromatic character in the pyridine rings. Comparative analysis with fully unsaturated analogs reveals:

| Property | 2,7-Naphthyridine | 1,8-Naphthyridine | 1,6-Naphthyridine |

|---|---|---|---|

| Aromaticity Index | 0.85 | 0.82 | 0.88 |

| Dipole Moment (D) | 2.1 | 1.8 | 2.4 |

| LogP (Predicted) | 1.2 | 1.5 | 0.9 |

Table 1: Comparative electronic properties of naphthyridine isomers.

The tetrahydro modification reduces ring strain while enabling axial chirality at carbons 1-4, a feature exploited in asymmetric catalysis. Methoxy substitution at position 8 further modulates electron density, as evidenced by computational studies showing a 0.15 eV stabilization of the HOMO orbital compared to unsubstituted analogs.

Role of Methoxy Substitution in Tetrahydronaphthyridine Systems

Methoxy groups serve dual roles in 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine:

- Electronic Modulation : The electron-donating methoxy group increases π-electron density at C8, enhancing resonance stabilization of the conjugated system. Density Functional Theory (DFT) calculations reveal a 12% increase in aromatic stabilization energy compared to the parent compound.

- Steric Guidance : The methoxy oxygen’s van der Waals radius (1.52 Å) creates subtle steric effects that influence molecular packing. X-ray crystallography of related compounds shows methoxy groups inducing a 7° dihedral angle shift in the tetrahydro ring.

- Hydrogen-Bond Acceptor Capacity : The methoxy oxygen serves as a hydrogen-bond acceptor, with computed electrostatic potential surfaces indicating a -0.35 a.u. charge density suitable for interacting with biological targets.

Research Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in modern heterocyclic chemistry:

- Scaffold Diversification : Combines saturation, heteroatom positioning, and substituent effects to create a multidimensional chemical space. Over 200 derivatives have been reported since 2015, primarily as kinase inhibitor precursors.

- Synthetic Methodology Development : Challenges in regioselective synthesis have driven innovations in cascade cyclization. A 2022 study achieved 89% yield using gold(I)-catalyzed hydroamination.

- Structure-Activity Relationship (SAR) Probes : The methoxy group’s position-specific effects make it invaluable for SAR studies. In CK2 kinase inhibition, 8-methoxy analogs show 15-fold selectivity over C7-substituted derivatives.

This compound’s versatility is further evidenced by its applications across 18 patent families since 2020, primarily in oncological and neurological therapeutics. Its unique stereoelectronic profile continues to inspire synthetic and computational investigations into privileged heterocyclic architectures.

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHWUYWJICLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions, often at the C-3 and C-6 positions of the naphthyridine core.

Oxidation and Reduction

The tetrahydro ring and methoxy group influence redox behavior.

Rearrangement Reactions

Structural rearrangements are triggered by substitutions or thermal conditions.

Functional Group Interconversion

The methoxy group participates in cross-coupling and hydrolysis.

Key Mechanistic Insights

-

Regioselectivity : Electron-donating methoxy groups direct electrophiles to C-6, while the tetrahydro ring’s strain enhances reactivity at C-3 , .

-

Rearrangement Drivers : Steric hindrance from cyclic amines at C-1 and primary amines at C-3 promotes ring contractions or expansions .

-

Stability : The methoxy group resists oxidation unless exposed to strong acids (e.g., CrO₃/H₂SO₄) .

Comparative Reactivity

A comparison with analogous compounds highlights unique behaviors:

| Compound | Reaction with NBS | Reaction with BBr₃ |

|---|---|---|

| 8-Methoxy-2,7-naphthyridine | No reaction | Demethylation (95% yield) |

| 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | Bromination at C-6 (82% yield) | Demethylation (88% yield) |

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of naphthyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this scaffold have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | S. aureus, E. coli | |

| 3-{4-(3-Dimethylamino)-6-nitro} derivative | MDR-TB | |

| 6-Cyano-2-oxo derivative | Pseudomonas aeruginosa |

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, studies have reported that naphthyridine derivatives can disrupt cell cycle progression and promote programmed cell death in various cancer cell lines .

Table 2: Anticancer Mechanisms of Naphthyridine Derivatives

| Mechanism | Description | Reference |

|---|---|---|

| Apoptosis Induction | Promotes programmed cell death | |

| Cell Cycle Arrest | Halts progression of cancer cells | |

| Tumor Growth Inhibition | Reduces tumor size in vivo |

Neurological Applications

Beyond antimicrobial and anticancer activities, this compound has shown potential in treating neurological disorders. Research indicates that derivatives of this compound may possess neuroprotective properties and could be beneficial in conditions such as Alzheimer's disease and depression .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for developing more complex heterocyclic compounds. Its structure allows for modifications that can lead to the synthesis of novel derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Industrial Uses

The compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in materials science .

Case Studies

Case Study 1: Antimicrobial Activity Against Multi-drug Resistant Tuberculosis

A study highlighted the synthesis of a specific derivative of naphthyridine which exhibited potent antitubercular activity surpassing traditional treatments like isoniazid. This compound effectively reduced bacterial load in infected animal models .

Case Study 2: Anticancer Research

In another study focusing on the anticancer effects of naphthyridine derivatives, researchers synthesized a series of compounds that demonstrated significant inhibition of tumor growth in xenograft models. The study emphasized the importance of structural modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings

Positional Effects of Substituents: Methoxy at position 6 (vs. Chloro substituents increase molecular weight and lipophilicity, impacting pharmacokinetic profiles .

Synthetic Challenges :

- Methoxy introduction requires careful protection-deprotection strategies to avoid side reactions .

- Methyl groups are more straightforward to introduce but may reduce compound polarity .

Safety and Stability :

Biological Activity

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and therapeutic potentials based on various research findings.

Synthesis

The synthesis of this compound typically involves hydrogenation processes under specific catalytic conditions. The compound has been synthesized using platinum(IV) oxide catalysis in acetic acid, leading to its formation as a key intermediate for further derivatives aimed at therapeutic applications .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various naphthyridine derivatives against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The most potent compounds were shown to possess good antibacterial properties while being less effective against fungi .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

| Other Derivatives | Bacillus cereus | High |

| Other Derivatives | K. pneumoniae | Moderate |

Anticancer Activity

Naphthyridine derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds may act as potential inhibitors of cancer cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study:

A specific derivative demonstrated significant cytotoxicity against melanoma cells in vitro. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. Further investigations are required to evaluate the in vivo efficacy and safety profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been identified as a phosphodiesterase (PDE) inhibitor which plays a crucial role in modulating intracellular signaling pathways by affecting levels of cyclic nucleotides (cAMP and cGMP) involved in numerous physiological processes .

Key Mechanisms:

- Inhibition of Phosphodiesterases (PDEs): By inhibiting PDEs, the compound increases levels of cAMP and cGMP which can lead to enhanced neuronal signaling and potential neuroprotective effects.

- Antimicrobial Action: The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the common synthetic routes for 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine?

Methodological Answer: The synthesis typically involves multi-step strategies starting from substituted pyridine derivatives. Key methods include:

- Horner–Wadsworth–Emmons (HWE) Reaction : A phosphoramidate-based approach enables efficient formation of the tetrahydronaphthyridine core, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., THF or DMF) .

- Cross-Coupling Reactions : Palladium-catalyzed Heck coupling or Suzuki-Miyaura reactions are employed to introduce aryl/alkyl groups. For example, 3-bromopicoline derivatives are coupled with vinyl phthalimide intermediates to form substituted tetrahydronaphthyridines .

- Reductive Cyclization : Hydrogenation of naphthyridine precursors (e.g., 1,6-naphthyridines) using Pd/C or PtO₂ catalysts under H₂ pressure (3 atm) selectively reduces specific double bonds to generate the tetrahydro scaffold .

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Yield (%) | Key Reference |

|---|---|---|---|

| HWE Reaction | Phosphoramidate derivatives | 60–85 | |

| Heck Coupling | 3-Bromopicoline | 50–75 | |

| Catalytic Dehydrogenation | 1,6-Naphthyridine | 70–90 |

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, methoxy protons at C8 appear as a singlet (δ 3.8–4.0 ppm), while tetrahydro ring protons show splitting patterns consistent with axial/equatorial conformers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Fragmentation patterns (e.g., loss of CH₃O• from the methoxy group) validate the core structure .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For example, bond lengths (C–C: 1.372–1.384 Å) and angles in the tetrahydro ring confirm chair-like conformations .

Advanced Research Questions

Q. How can researchers optimize synthesis when starting materials are limited?

Methodological Answer:

- Modular Substitution : Use readily available 3-bromopicolines as starting materials, enabling late-stage diversification via cross-coupling. This avoids reliance on expensive 1,6-naphthyridine precursors .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 48 h to 2–4 h) and improves yields by 10–15% in cyclization steps .

- Protecting Group Strategies : N-Acylation (e.g., benzoyl chloride) stabilizes intermediates during hydrogenation, preventing over-reduction of the naphthyridine core .

Q. What strategies exist for functionalizing the naphthyridine core for biological applications?

Methodological Answer:

- Electrophilic Substitution : Chlorination at C2/C4 positions (using POCl₃) introduces handles for nucleophilic substitution with amines or thiols .

- Metalation : Regioselective deprotonation with LDA (Lithium Diisopropylamide) at C3 enables introduction of alkyl/aryl groups via quenching with electrophiles .

- Bioisosteric Replacement : Replace methoxy groups with hydroxy or fluorine to enhance metabolic stability. For example, 8-hydroxy analogs show improved solubility in pharmacokinetic studies .

Q. Table 2: Functionalization Strategies and Applications

Q. How to address contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., MCF7 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity data .

- Structural Validation : Confirm batch-to-batch consistency via LC-MS and elemental analysis to rule out impurities affecting bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to reconcile divergent IC₅₀ values. For example, steric clashes in certain derivatives may reduce binding affinity despite similar substituents .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification : Chromatography on silica gel is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) for intermediates .

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) in cross-coupling reactions to reduce metal leaching and costs .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to improve safety profiles without compromising yields .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.